
2-Nitrodecan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Nitrodecan-3-one is an organic compound that belongs to the class of nitro ketones It is characterized by the presence of a nitro group (-NO₂) attached to the second carbon and a ketone group (C=O) on the third carbon of a decane chain
准备方法
Synthetic Routes and Reaction Conditions
2-Nitrodecan-3-one can be synthesized through several methods:
Nitration of Decan-3-one: This involves the direct nitration of decan-3-one using nitric acid. The reaction typically requires a strong acid catalyst and is conducted under controlled temperature conditions to avoid over-nitration.
Oxidation of 2-Aminodecan-3-one: This method involves the oxidation of 2-aminodecan-3-one using oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction conditions must be carefully controlled to achieve the desired product without further oxidation.
Displacement Reactions: Another method involves the displacement of a halide group in 2-halodecan-3-one with a nitrite ion (NO₂⁻) under basic conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration processes. The use of continuous flow reactors allows for better control of reaction conditions, leading to higher yields and purity of the product. Safety measures are crucial due to the exothermic nature of nitration reactions.
化学反应分析
Types of Reactions
2-Nitrodecan-3-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).
Oxidation: The ketone group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Oxidation: Potassium permanganate, acidic or basic medium.
Substitution: Sodium nitrite, hydrochloric acid, various nucleophiles.
Major Products Formed
Reduction: 2-Aminodecan-3-one.
Oxidation: 2-Nitrodecanoic acid.
Substitution: Various substituted decan-3-one derivatives depending on the nucleophile used.
科学研究应用
2-Nitrodecan-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and kinetics.
Biology: The compound is used in biochemical studies to investigate the effects of nitro compounds on biological systems. It can serve as a model compound for studying nitro group metabolism.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals. The nitro group can be modified to produce compounds with antimicrobial or anticancer properties.
Industry: It is used in the production of specialty chemicals and as a starting material for the synthesis of agrochemicals and dyes.
作用机制
The mechanism of action of 2-Nitrodecan-3-one involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The ketone group can also participate in nucleophilic addition reactions, further contributing to its reactivity.
相似化合物的比较
2-Nitrodecan-3-one can be compared with other nitro ketones and nitroalkanes:
2-Nitropropane: Unlike this compound, 2-Nitropropane is a smaller molecule and is more volatile. It is used as a solvent and in the synthesis of pharmaceuticals.
2-Nitrobutane: Similar to this compound, 2-Nitrobutane is used in organic synthesis. its shorter carbon chain makes it less hydrophobic.
2-Nitrohexane: This compound has a similar structure but with a shorter carbon chain. It is used in the synthesis of various organic compounds and as a solvent.
Uniqueness
This compound is unique due to its longer carbon chain, which imparts distinct physical and chemical properties. Its hydrophobic nature makes it suitable for applications in non-polar environments, and its reactivity offers versatility in chemical synthesis.
属性
CAS 编号 |
88072-87-1 |
|---|---|
分子式 |
C10H19NO3 |
分子量 |
201.26 g/mol |
IUPAC 名称 |
2-nitrodecan-3-one |
InChI |
InChI=1S/C10H19NO3/c1-3-4-5-6-7-8-10(12)9(2)11(13)14/h9H,3-8H2,1-2H3 |
InChI 键 |
DLAJTOMWQHGXJZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(=O)C(C)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


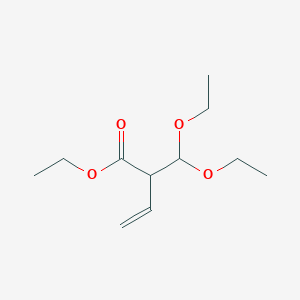
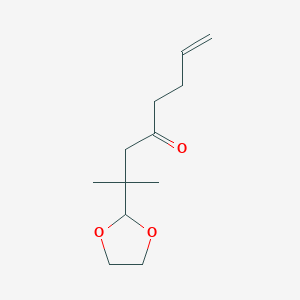
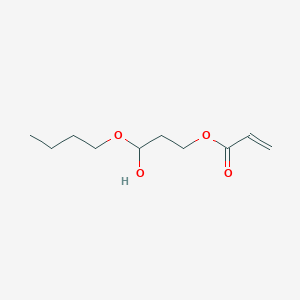
![2-Cyano-5-[(furan-2-yl)oxy]penta-2,4-dienoic acid](/img/structure/B14385412.png)
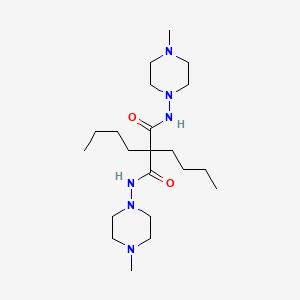
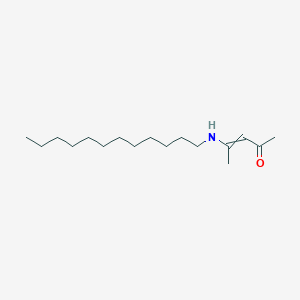

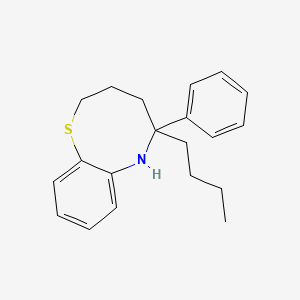
![6-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14385444.png)

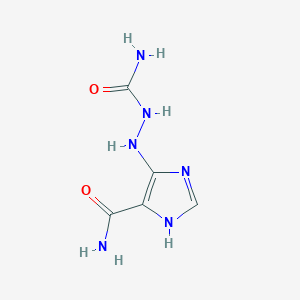

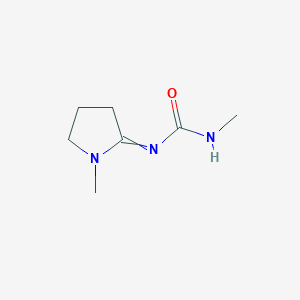
![3-[(Dimethylamino)methylidene]-2-oxopyrrolidine-1-carbaldehyde](/img/structure/B14385479.png)
